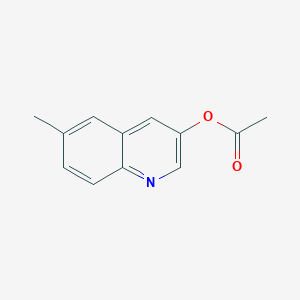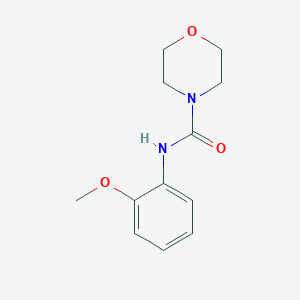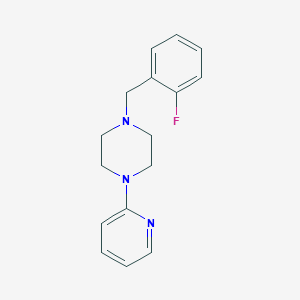
6-methyl-3-quinolinyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-3-quinolinyl acetate is an organic compound that has been extensively studied for its potential use in scientific research. This compound is also known as 6-MQA and is a derivative of quinoline, which is a heterocyclic aromatic compound. The unique structure of 6-MQA has led to its use in various scientific studies, including its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 6-MQA is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in disease progression. It has been shown to inhibit the production of reactive oxygen species, which can cause cellular damage and lead to disease. Additionally, 6-MQA has been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
6-MQA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. 6-MQA has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-MQA in lab experiments is its unique structure, which makes it a promising candidate for drug development. Additionally, 6-MQA has been shown to have multiple biological effects, making it useful for studying various diseases. However, one limitation of using 6-MQA in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are many future directions for the study of 6-MQA. One area of research is the development of 6-MQA as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of 6-MQA and its potential side effects. Finally, the development of new synthesis methods for 6-MQA could lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
The synthesis method of 6-MQA involves the reaction of 6-methylquinoline with acetic anhydride in the presence of a catalyst. The product is then purified using various techniques, including recrystallization and column chromatography. The purity of the final product is critical for its use in scientific research.
Applications De Recherche Scientifique
6-MQA has been studied for its potential use as a therapeutic agent in various diseases. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties. Additionally, 6-MQA has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Its unique structure makes it a promising candidate for drug development.
Propriétés
IUPAC Name |
(6-methylquinolin-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-3-4-12-10(5-8)6-11(7-13-12)15-9(2)14/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFOOQQZPNEBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylquinolin-3-yl) acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-methoxyethyl)-9-[(5-methylpyrazin-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680550.png)
![3-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}pyridine](/img/structure/B5680557.png)
![1-methyl-4-[3-(2-oxo-1(2H)-pyridinyl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5680569.png)
![2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5680576.png)
![5-(dimethylamino)-2-{2-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5680585.png)
![1'-(3-furoyl)-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5680600.png)
![N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5680611.png)




![[(3aS*,10aS*)-2-[(4-chlorophenoxy)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5680644.png)
![N-[3-(acetylamino)phenyl]-3-methylbenzamide](/img/structure/B5680647.png)